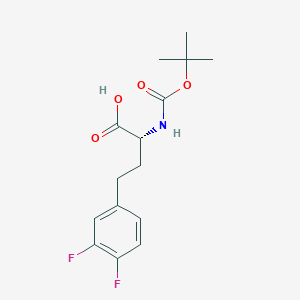

Boc-3,4-difluoro-D-homophenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-3,4-difluoro-D-homophenylalanine is a synthetic amino acid derivative. The compound has the molecular formula C15H19F2NO4 and a molecular weight of 315.31 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Boc-3,4-difluoro-D-homophenylalanine is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves multiple steps, including synthesis, purification, and quality control, to achieve a product with a purity greater than 90%.

化学反応の分析

Types of Reactions

Boc-3,4-difluoro-D-homophenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The difluorophenyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used to remove the Boc group.

Major Products Formed

Substitution Reactions: Products typically include derivatives with substituted functional groups on the difluorophenyl ring.

Deprotection Reactions: The primary product is the free amino acid, 3,4-difluoro-D-homophenylalanine.

科学的研究の応用

Peptide Synthesis

Boc-3,4-DFH serves as a valuable building block in peptide synthesis. The incorporation of fluorinated amino acids like Boc-3,4-DFH can significantly improve the pharmacological properties of peptides. Studies indicate that fluorinated residues enhance binding affinities to biological targets and improve metabolic stability, making them suitable for therapeutic applications .

Drug Development

The compound is utilized in drug development for creating novel therapeutic agents. The fluorination alters the physicochemical properties of peptides, often resulting in increased potency against specific receptors or enzymes. Research has shown that the presence of fluorine can lead to improved binding affinities and reduced degradation rates in biological systems .

Biochemical Studies

In biochemical research, Boc-3,4-DFH is employed to study protein interactions and enzyme mechanisms. Its unique structure allows for precise investigations into biological processes, contributing to a better understanding of enzyme-substrate interactions and protein folding dynamics .

Material Science

Boc-3,4-DFH finds applications in developing advanced materials such as polymers and coatings. The fluorinated properties can impart desirable characteristics like chemical resistance and durability .

Case Study 1: Peptide Therapeutics

In a study examining the effects of various fluorinated amino acids on peptide stability and activity, Boc-3,4-DFH was incorporated into a peptide designed to target a specific receptor involved in cancer progression. The results demonstrated significantly enhanced binding affinity compared to non-fluorinated counterparts, highlighting its potential in developing targeted therapies .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction between Boc-3,4-DFH-containing peptides and dipeptidyl peptidase IV (DPP-IV), an important target for type 2 diabetes treatment. The study found that peptides incorporating Boc-3,4-DFH exhibited superior inhibitory activity against DPP-IV compared to traditional peptides without fluorination .

作用機序

The mechanism of action of Boc-3,4-difluoro-D-homophenylalanine is primarily related to its role as an impurity in Sitagliptin. Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. The presence of this compound as an impurity can affect the overall efficacy and safety of Sitagliptin.

類似化合物との比較

Similar Compounds

Boc-D-homophenylalanine: Similar in structure but lacks the difluoro substitution on the phenyl ring.

Boc-3,4-difluoro-L-homophenylalanine: The L-enantiomer of the compound, differing in stereochemistry.

Uniqueness

Boc-3,4-difluoro-D-homophenylalanine is unique due to the presence of the difluoro substitution on the phenyl ring and its specific stereochemistry.

生物活性

Boc-3,4-difluoro-D-homophenylalanine (Boc-3,4-DFH) is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and enhanced biological activities. This article explores the biological activity of Boc-3,4-DFH, focusing on its applications in peptide synthesis, drug development, and biochemical studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C15H19F2NO4, with a molecular weight of approximately 315.31 g/mol. The introduction of fluorine atoms is known to enhance the stability and bioactivity of peptides synthesized from this compound.

1. Peptide Synthesis

Boc-3,4-DFH serves as a valuable building block in peptide synthesis. The incorporation of fluorinated amino acids like Boc-3,4-DFH can significantly improve the pharmacological properties of peptides. Studies indicate that fluorinated residues can enhance binding affinities to biological targets and improve metabolic stability, making them suitable for therapeutic applications .

2. Drug Development

The compound is utilized in drug development for creating novel therapeutic agents. The fluorination alters the physicochemical properties of peptides, often resulting in increased potency against specific receptors or enzymes. Research has shown that the presence of fluorine can lead to improved binding affinities and reduced degradation rates in biological systems .

3. Biochemical Studies

In biochemical research, Boc-3,4-DFH is employed to study protein interactions and enzyme mechanisms. Its unique structure allows for precise investigations into biological processes, contributing to a better understanding of enzyme-substrate interactions and protein folding dynamics .

Comparative Analysis with Related Compounds

To understand the significance of Boc-3,4-DFH in biological applications, it is useful to compare it with other fluorinated amino acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H19F2NO4 | Enhanced stability and bioactivity due to specific fluorination pattern |

| Boc-2-fluoro-D-homophenylalanine | C15H19FNO4 | Single fluorine substitution; different binding properties |

| N-Boc-3-amino-4-(4-fluorophenyl)-butyric acid | C17H22FNO4 | Features an additional butyric acid chain; broader applications |

| Boc-L-homophenylalanine | C15H19NO4 | Non-fluorinated version; baseline for comparison |

Case Study 1: Peptide Therapeutics

In a study examining the effects of various fluorinated amino acids on peptide stability and activity, Boc-3,4-DFH was incorporated into a peptide designed to target a specific receptor involved in cancer progression. The results demonstrated significantly enhanced binding affinity compared to non-fluorinated counterparts, highlighting its potential in developing targeted therapies .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction between Boc-3,4-DFH-containing peptides and dipeptidyl peptidase IV (DPP-IV), an important target for type 2 diabetes treatment. The study found that peptides incorporating Boc-3,4-DFH exhibited superior inhibitory activity against DPP-IV compared to traditional peptides without fluorination .

特性

IUPAC Name |

(2R)-4-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)11(17)8-9/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJGGWJIBUIBMY-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=C(C=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。